Cas no 706-06-9 (3-(4-fluorophenyl)prop-2-ynoic acid)

3-(4-fluorophenyl)prop-2-ynoic acid 化学的及び物理的性質
名前と識別子
-
- 2-Propynoic acid, 3-(4-fluorophenyl)-
- 3-(4-fluorophenyl)prop-2-ynoic acid
- 3-(4-Fluorophenyl)propiolic acid
- AKOS009097772
- CS-0122128
- NS-01300
- 3-(4-Fluorophenyl)propiolicacid
- SCHEMBL3151444
- 3-(4-fluorophenyl)-propynoic acid
- 706-06-9
- EN300-300626
- (4-fluorophenyl)propiolic acid
- YFYQXNQRGCVMRV-UHFFFAOYSA-N
- MFCD11934514
- DTXSID60413410
-
- MDL: MFCD11934514
- インチ: InChI=1S/C9H5FO2/c10-8-4-1-7(2-5-8)3-6-9(11)12/h1-2,4-5H,(H,11,12)
- InChIKey: YFYQXNQRGCVMRV-UHFFFAOYSA-N
- ほほえんだ: O=C(O)C#CC1=CC=C(F)C=C1
計算された属性
- せいみつぶんしりょう: 164.02735
- どういたいしつりょう: 164.02735756g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 12
- 回転可能化学結合数: 0
- 複雑さ: 227
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.1
- トポロジー分子極性表面積: 37.3Ų
じっけんとくせい
- 密度みつど: 1.3±0.1 g/cm3
- ゆうかいてん: Not available
- ふってん: 295.8±32.0 °C at 760 mmHg
- フラッシュポイント: 132.7±25.1 °C
- PSA: 37.3
- じょうきあつ: 0.0±0.7 mmHg at 25°C
3-(4-fluorophenyl)prop-2-ynoic acid セキュリティ情報
- シグナルワード:warning
- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある
- 警告文: P 264治療後徹底洗浄+p 280防護手袋着用/防護服着用/防護眼帯着用/防護マスク着用+p 305目の中+p 351水で数分丁寧に洗い流す+p 338コンタクトレンズを外し(あれば)操作しやすく、洗い流し続ける+p 337目の刺激が持続する場合+p 313医療アドバイス/看護を求める
- セキュリティの説明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある
- ちょぞうじょうけん:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
3-(4-fluorophenyl)prop-2-ynoic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
abcr | AB419887-5g |
3-(4-Fluorophenyl)prop-2-ynoic acid; . |
706-06-9 | 5g |
€947.00 | 2025-02-27 | ||
abcr | AB419887-1 g |
3-(4-Fluorophenyl)prop-2-ynoic acid |
706-06-9 | 1 g |
€542.30 | 2023-07-18 | ||
abcr | AB419887-5 g |
3-(4-Fluorophenyl)prop-2-ynoic acid |
706-06-9 | 5 g |
€947.00 | 2023-07-18 | ||
Chemenu | CM185389-1g |
3-(4-fluorophenyl)propiolic acid |
706-06-9 | 95% | 1g |
$701 | 2021-06-16 | |
TRC | F589693-100mg |
3-(4-fluorophenyl)prop-2-ynoic acid |
706-06-9 | 100mg |
$ 295.00 | 2022-06-05 | ||
abcr | AB419887-10 g |
3-(4-Fluorophenyl)prop-2-ynoic acid |
706-06-9 | 10 g |
€1,330.40 | 2023-07-18 | ||
Aaron | AR005UGB-250mg |
3-(4-Fluorophenyl)propiolic acid |
706-06-9 | 95% | 250mg |
$36.00 | 2025-01-23 | |
Aaron | AR005UGB-100mg |
3-(4-Fluorophenyl)propiolic acid |
706-06-9 | 95% | 100mg |
$16.00 | 2025-01-23 | |
abcr | AB419887-25g |
3-(4-Fluorophenyl)prop-2-ynoic acid; . |
706-06-9 | 25g |
€1851.50 | 2025-02-27 | ||
Ambeed | A590912-250mg |
3-(4-Fluorophenyl)propiolic acid |
706-06-9 | 95% | 250mg |
$40.0 | 2025-03-03 |
3-(4-fluorophenyl)prop-2-ynoic acid 関連文献
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Jifu Mao,Mahmoud Rouabhia,Saïd Elkoun RSC Adv., 2021,11, 16996-17006
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Jun Zhou,Yanhua Lei,Chenghai Ma,Wenhua Lv,Na Li,Ying Wang,Hu Xu,Zhigang Zou Chem. Commun., 2017,53, 10536-10539
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3. 3D hierarchical tubular micromotors with highly selective recognition and capture for antibiotics†Xingmei Bing,Xiaolei Zhang,Jia Li,Wenning Yang,Jie Yang J. Mater. Chem. A, 2020,8, 2809-2819
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Yi Fang,Zi-Xiong Lin,Tian-Zhu Xie,Yong-Fan Zhang,Li-Ming Wu RSC Adv., 2019,9, 1047-1054
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Chunyang Geng,Lujun Pan,Bo Liu J. Mater. Chem. B, 2020,8, 1405-1410
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Xiujuan Wei,Qinyou An,Qiulong Wei,Mengyu Yan,Xuanpeng Wang,Qidong Li,Pengfei Zhang,Bolun Wang,Liqiang Mai Phys. Chem. Chem. Phys., 2014,16, 18680-18685
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Wenwen Peng,Jingwei Wan,Bing Xie,Xuebing Ma Org. Biomol. Chem., 2014,12, 8336-8345
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Reynaldo Villalonga Chem. Commun., 2020,56, 9974-9977
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Marc A. Little,Malcolm A. Halcrow,Michaele J. Hardie Chem. Commun., 2013,49, 1512-1514
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Paula Toimil,Gerardo Prieto,José Miñones Jr,Félix Sarmiento Phys. Chem. Chem. Phys., 2010,12, 13323-13332
3-(4-fluorophenyl)prop-2-ynoic acidに関する追加情報
Introduction to 3-(4-fluorophenyl)prop-2-ynoic acid (CAS No. 706-06-9)
3-(4-fluorophenyl)prop-2-ynoic acid, identified by the Chemical Abstracts Service (CAS) number 706-06-9, is a fluorinated aromatic compound that has garnered significant attention in the field of pharmaceutical and chemical research. This compound belongs to the class of propynoic acids, characterized by the presence of a propargyl group (-C≡CH) attached to a carboxylic acid moiety. The incorporation of a 4-fluorophenyl substituent introduces unique electronic and steric properties, making it a valuable scaffold for the development of novel bioactive molecules.
The structural motif of 3-(4-fluorophenyl)prop-2-ynoic acid positions it as a potential candidate for various applications, particularly in medicinal chemistry and synthetic organic chemistry. The fluorine atom at the para position of the phenyl ring enhances lipophilicity and metabolic stability, which are critical factors in drug design. Additionally, the propargyl group provides a versatile handle for further functionalization, enabling the synthesis of more complex derivatives.
In recent years, there has been growing interest in fluorinated compounds due to their enhanced biological activity and improved pharmacokinetic profiles. Studies have demonstrated that fluorine substitution can modulate enzyme inhibition, receptor binding affinity, and overall drug efficacy. For instance, fluorinated aromatic acids have been explored as intermediates in the synthesis of nonsteroidal anti-inflammatory drugs (NSAIDs), antiviral agents, and anticancer therapeutics.
3-(4-fluorophenyl)prop-2-ynoic acid has been utilized in several synthetic pathways to develop novel pharmacophores. Its propynoic acid core can undergo cross-coupling reactions, such as Suzuki-Miyaura or Sonogashira couplings, to introduce additional aryl or vinyl groups. These reactions are pivotal in constructing complex molecular architectures with tailored biological properties. Furthermore, the carboxylic acid functionality allows for amide bond formation, enabling the attachment of various pharmacologically relevant moieties.
One notable application of 3-(4-fluorophenyl)prop-2-ynoic acid is in the development of kinase inhibitors. Kinases are key enzymes involved in signal transduction pathways and are frequently targeted in oncology and inflammatory disease therapies. The fluorine atom's ability to increase binding affinity has been leveraged to design potent inhibitors with improved selectivity and duration of action. Preclinical studies have shown promising results using derivatives of this compound framework in inhibiting aberrantly activated kinases associated with cancer progression.
The synthesis of 3-(4-fluorophenyl)prop-2-ynoic acid typically involves multi-step organic transformations starting from commercially available precursors like 4-fluorobenzaldehyde and propargyl bromide. Key steps include condensation reactions to form the propargylated aromatic compound followed by carboxylation to introduce the acidic functionality. Advances in catalytic methods have enabled more efficient and scalable production processes, making this compound more accessible for research applications.
From a computational chemistry perspective, 3-(4-fluorophenyl)prop-2-ynoic acid has been subjected to molecular modeling studies to elucidate its interactions with biological targets. Quantum mechanical calculations have helped predict binding affinities and identify key hydrogen bonding networks essential for drug-receptor interactions. These insights are crucial for rational drug design and optimizing lead compounds towards clinical candidates.
The role of fluorinated propynoic acids extends beyond pharmaceuticals into materials science and agrochemicals. For example, derivatives of this class have been investigated as building blocks for liquid crystals and organic semiconductors due to their rigid planar structure and electronic tunability. In agrochemistry, fluorinated compounds exhibit enhanced pesticidal activity by disrupting metabolic pathways in pests while maintaining low toxicity to non-target organisms.
In conclusion, 3-(4-fluorophenyl)prop-2-ynoic acid (CAS No. 706-06-9) represents a structurally interesting and biologically relevant compound with broad utility across multiple domains of chemical research. Its unique combination of electronic properties, synthetic versatility, and potential therapeutic applications positions it as a valuable asset for both academic investigations and industrial development programs aimed at discovering novel bioactive molecules.
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